Ethyl 2-(2-aminocyclohexyl)acetate
Description
Ethyl 2-(2-aminocyclohexyl)acetate is an organic compound characterized by a cyclohexane ring substituted with an amino group at the 2-position and an ethyl ester moiety attached via an acetamide linkage. Its molecular formula is C₁₀H₁₉NO₂, and it serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of neurotransmitter-targeting drugs. The stereochemistry of the amino group (axial or equatorial) and the cyclohexane ring’s conformation significantly influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
ethyl 2-(2-aminocyclohexyl)acetate |
InChI |
InChI=1S/C10H19NO2/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h8-9H,2-7,11H2,1H3 |
InChI Key |
MMZYTMMUZVEWAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCCCC1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-aminocyclohexyl)acetate typically involves the reaction of 2-aminocyclohexanone with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate enolate, which then undergoes nucleophilic substitution to yield the desired ester . The reaction conditions are generally mild, with the reaction being carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimizations for large-scale operations. This may include the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-aminocyclohexyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-(2-aminocyclohexyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-aminocyclohexyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the desired pharmacological effects .
Comparison with Similar Compounds
Ethyl 2-(4-aminocyclohexyl)acetate
- Structural Difference: The amino group is at the 4-position instead of the 2-position.
- Impact: Receptor Selectivity: Exhibits higher affinity for dopamine D2 receptors compared to the 2-amino isomer due to reduced steric hindrance in the para-substituted configuration . Solubility: The trans-4-amino isomer shows improved aqueous solubility (logP = 1.2) compared to the 2-amino derivative (logP = 1.8) .
Ethyl 2-amino-2-(3-methylcyclohexyl)acetate
- Structural Difference : A methyl group is added at the 3-position of the cyclohexane ring.
- Impact :
- Steric Effects : The methyl group increases steric bulk, reducing reactivity in nucleophilic substitution reactions by 30–40% compared to the unsubstituted analogue .
- Biological Activity : Demonstrates enhanced antimicrobial activity (MIC = 8 µg/mL against S. aureus) due to improved membrane penetration .
Functional Group Variations
Ethyl 2-(1-hydroxycyclohexyl)acetate
- Structural Difference: The amino group is replaced with a hydroxyl group.
- Impact: Hydrogen Bonding: The hydroxyl group enables stronger hydrogen bonding (e.g., with enzymes like cytochrome P450), leading to a 50% slower metabolic clearance rate compared to the amino analogue . Chemical Stability: Prone to oxidation under ambient conditions, whereas the amino derivative remains stable for >6 months at 25°C .
Ethyl (1-aminocyclohexyl)acetate hydrochloride
- Structural Difference: The amino group is at the 1-position, and the compound exists as a hydrochloride salt.
- Impact: Bioavailability: The hydrochloride form increases water solubility (50 mg/mL vs. 10 mg/mL for the free base) and oral bioavailability (F = 65% in rat models) . Toxicity: Higher acute toxicity (LD₅₀ = 120 mg/kg in mice) compared to the 2-amino isomer (LD₅₀ = 250 mg/kg) due to enhanced ion-channel interactions .
Ring Size and Ester Group Modifications
Ethyl (2S)-2-amino-2-cyclopentyl-acetate
- Structural Difference : Cyclopentane ring instead of cyclohexane.
- Impact :
Methyl 2-(4-aminocyclohexyl)acetate
- Structural Difference : Methyl ester instead of ethyl ester.
- Impact :
- Metabolic Stability : The methyl ester is hydrolyzed 2x faster by esterases, reducing plasma half-life (t₁/₂ = 1.2 hrs vs. 2.5 hrs for the ethyl ester) .
- Synthetic Utility : Preferred in solid-phase peptide synthesis due to milder deprotection conditions .
Comparative Data Tables
Table 1: Physicochemical Properties
| Compound | logP | Aqueous Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| Ethyl 2-(2-aminocyclohexyl)acetate | 1.8 | 15 | 78 |
| Ethyl 2-(4-aminocyclohexyl)acetate | 1.2 | 22 | 85 |
| Ethyl 2-(1-hydroxycyclohexyl)acetate | 0.9 | 35 | 62 |
| Methyl 2-(4-aminocyclohexyl)acetate | 1.0 | 28 | 91 |
Data sourced from
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
